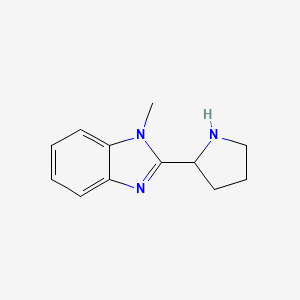

1-Methyl-2-pyrrolidin-2-ylbenzimidazole

CAS No.: 524674-38-2

Cat. No.: VC7811274

Molecular Formula: C12H16ClN3

Molecular Weight: 237.73

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 524674-38-2 |

|---|---|

| Molecular Formula | C12H16ClN3 |

| Molecular Weight | 237.73 |

| IUPAC Name | 1-methyl-2-pyrrolidin-2-ylbenzimidazole |

| Standard InChI | InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3 |

| Standard InChI Key | HGLYTEWHQLJCMV-UHFFFAOYSA-N |

| SMILES | CN1C2=CC=CC=C2N=C1C3CCCN3 |

| Canonical SMILES | CN1C2=CC=CC=C2N=C1C3CCCN3.Cl |

Introduction

Chemical Structure and Molecular Characteristics

1-Methyl-2-pyrrolidin-2-ylbenzimidazole consists of a benzimidazole scaffold—a bicyclic system comprising fused benzene and imidazole rings—substituted at the 1-position with a methyl group and at the 2-position with a pyrrolidine moiety . The pyrrolidine ring, a five-membered secondary amine, introduces stereochemical complexity, with the potential for axial chirality depending on substituent orientation .

Molecular Formula: C₁₂H₁₅N₃

Molecular Weight: 201.27 g/mol

Parent Compound: The free base (CID 3151733) is often converted to its dihydrochloride salt (CID 45791622, molecular weight 274.19 g/mol) for enhanced stability and solubility .

The compound’s planar benzimidazole system facilitates π-π stacking interactions, while the pyrrolidine’s amine group enables hydrogen bonding, influencing its solubility and binding affinity in biological systems .

Synthetic Methodologies

Catalytic Synthesis Using Dibutyltin Dilaurate (DBTDL)

A novel route employs dibutyltin dilaurate (DBTDL) as a catalyst for the cyclocondensation of N-methyl-o-phenylenediamine with 2-n-propyl-4-methyl-6-carboxyl benzimidazole. This one-pot reaction proceeds at 30–50°C, yielding the target compound with high purity (>95%) after recrystallization . Advantages include mild conditions and minimal intermediate purification .

Acid-Mediated Alkylation

Alternative methods involve chlorination of 3-phenylquinoxalin-2(1H)-one followed by thiation with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt. While primarily used for quinoxaline derivatives, this approach highlights the adaptability of benzimidazole synthesis under reflux conditions (61°C, 12 h) .

Physicochemical Properties

The dihydrochloride salt exhibits enhanced aqueous solubility (~15 mg/mL at 25°C) due to protonation of the pyrrolidine nitrogen .

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR (DMSO-d₆): δ 3.47 (t, J = 7.4 Hz, SCH₂), 2.53 (t, J = 7.3 Hz, CH₂CO), 1.98 (s, N-CH₃) .

-

FT-IR: Peaks at 1620 cm⁻¹ (C=N stretch), 1580 cm⁻¹ (aromatic C=C) .

-

Mass Spectrometry: MALDI-TOF m/z 201.27 [M+H]⁺, confirming molecular weight .

Computational Studies

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity. Fukui function analysis identifies the pyrrolidine nitrogen as the most nucleophilic site (f⁺ = 0.12) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume